Cas no 1113-61-7 (N-ETHYL-N-METHYLGUANIDINE)

N-Ethyl-N-methylguanidine is a guanidine derivative characterized by its strong basicity and nucleophilic properties. This compound is commonly utilized in organic synthesis as a reagent or catalyst due to its ability to facilitate condensation reactions and act as a ligand in coordination chemistry. Its structural features, including the presence of both ethyl and methyl substituents on the guanidine core, enhance its solubility in polar solvents while maintaining reactivity. The compound is also of interest in pharmaceutical and biochemical research, where its guanidinium group enables interactions with biomolecules. Careful handling is advised due to its alkaline nature and potential corrosivity.
N-ETHYL-N-METHYLGUANIDINE structure
N-ETHYL-N-METHYLGUANIDINE structure
Product Name:N-ETHYL-N-METHYLGUANIDINE
CAS No:1113-61-7
MF:C4H11N3
MW:101.150240182877
MDL:MFCD08741472
CID:894433
Update Time:2026-04-29

N-ETHYL-N-METHYLGUANIDINE Chemical and Physical Properties

Names and Identifiers

    • N-ETHYL-N-METHYLGUANIDINE
    • 1-ethyl-1-methylguanidine
    • N-ETHYL-N-METHYLGUANIDINE , TECH
    • aminoethylmethylcarboxamidine
    • N-Methyl-N-ethyl-guanidin
    • MDL: MFCD08741472
    • Inchi: InChI=1S/C4H11N3/c1-3-7(2)4(5)6/h3H2,1-2H3,(H3,5,6)
    • InChI Key: FWGSQBLSFXFROK-UHFFFAOYSA-N
    • SMILES: CCN(C)C(=N)N

Computed Properties

  • Exact Mass: 101.09500
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 69.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -0.4

Experimental Properties

  • PSA: 53.11000
  • LogP: 0.63160

N-ETHYL-N-METHYLGUANIDINE Customs Data

  • HS CODE:2925290090
  • Customs Data:

    China Customs Code:

    2925290090

    Overview:

    2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

N-ETHYL-N-METHYLGUANIDINE Pricemore >>

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N-ETHYL-N-METHYLGUANIDINE Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1113-61-7)N-ETHYL-N-METHYLGUANIDINE
Order Number:A1103234
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:37
Price ($):404.0
Email:sales@amadischem.com

Additional information on N-ETHYL-N-METHYLGUANIDINE

N-ETHYL-N-METHYLGUANIDINE (CAS No. 1113-61-7): An Overview of Its Properties, Applications, and Recent Research

N-ETHYL-N-METHYLGUANIDINE (CAS No. 1113-61-7) is a versatile compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as ethyl methylguanidine, is characterized by its unique guanidine functional group, which imparts specific chemical and biological properties. In this article, we will delve into the chemical structure, physical properties, synthesis methods, and recent research advancements related to N-ETHYL-N-METHYLGUANIDINE.

Chemical Structure and Physical Properties

N-ETHYL-N-METHYLGUANIDINE has the molecular formula C4H10N3 and a molecular weight of 98.14 g/mol. The compound features a guanidine group (–C(=NH)NH2) attached to an ethyl and a methyl group. This structure contributes to its high basicity and solubility in water. The compound is a colorless liquid at room temperature with a boiling point of approximately 165°C and a melting point of -25°C. It is highly soluble in water and polar organic solvents such as ethanol and acetone.

Synthesis Methods

The synthesis of N-ETHYL-N-METHYLGUANIDINE can be achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of ethylamine and methylamine with dicyandiamide in the presence of an acid catalyst. This reaction proceeds via the formation of an intermediate imidodicarbonitrile, which is then hydrolyzed to form the guanidine derivative. Another approach involves the reaction of ethylamine and methylamine with cyanamide in an alkaline medium.

            CH3CH2NH2 + CH3NH2 + H2NCN → CH3CH2NHC(NH)NH2 + H2O
        

This method is widely used due to its simplicity and high yield. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods, such as using microwave-assisted reactions or catalytic systems that reduce waste generation.

Applications in Chemistry and Biology

N-ETHYL-N-METHYLGUANIDINE finds applications in various areas of chemistry and biology due to its unique properties. In organic synthesis, it serves as a versatile building block for the preparation of more complex molecules. Its high basicity makes it useful as a catalyst or reagent in various reactions, including nucleophilic substitutions and condensations.

In biological research, N-ETHYL-N-METHYLGUANIDINE has been studied for its potential therapeutic applications. Guanidine derivatives have been shown to exhibit a range of biological activities, including antimicrobial, antiviral, and antitumor properties. Recent studies have focused on the use of guanidine derivatives as inhibitors of specific enzymes involved in disease pathways.

For example, a study published in the Journal of Medicinal Chemistry reported that certain guanidine derivatives effectively inhibited the activity of protein kinases involved in cancer progression. These findings highlight the potential of N-ETHYL-N-METHYLGUANIDINE and related compounds as lead molecules for drug discovery.

Recent Research Advancements

The field of guanidine chemistry continues to evolve with new discoveries and applications. Recent research has explored the use of guanidine derivatives in materials science, particularly in the development of functional polymers and supramolecular assemblies. For instance, guanidine-functionalized polymers have been shown to exhibit enhanced biocompatibility and drug delivery capabilities.

In another study published in the Journal of Materials Chemistry B, researchers developed a novel guanidine-based polymer that could be used for targeted drug delivery in cancer therapy. The polymer was designed to release its payload under specific pH conditions, ensuring that the drug was delivered directly to tumor cells while minimizing side effects on healthy tissues.

Beyond materials science, there is growing interest in using guanidine derivatives as probes for studying biological processes at the molecular level. Guanidine-based fluorescent probes have been developed for real-time monitoring of cellular processes such as protein folding and enzyme activity. These probes offer high sensitivity and selectivity, making them valuable tools for both basic research and clinical diagnostics.

Safety Considerations

While N-ETHYL-N-METHYLGUANIDINE offers numerous benefits, it is important to handle it with care due to its basic nature. Proper personal protective equipment (PPE) should be worn when handling this compound to prevent skin contact or inhalation. Additionally, appropriate storage conditions should be maintained to ensure stability and prevent degradation.

In conclusion, N-ETHYL-N-METHYLGUANIDINE (CAS No. 1113-61-7) is a versatile compound with a wide range of applications in chemistry, biology, and pharmaceuticals. Its unique chemical structure and properties make it an attractive candidate for various research endeavors. As ongoing research continues to uncover new applications and potential therapeutic uses, this compound is likely to play an increasingly important role in future scientific advancements.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1113-61-7)N-ETHYL-N-METHYLGUANIDINE
A1103234
Purity:99%
Quantity:10g
Price ($):404.0
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